

A Comparative Analysis of the Anorectic Effects of FPL 14294

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Compound of Interest

Compound Name: *Fpl 14294*

Cat. No.: *B1673591*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anorectic agent **FPL 14294** with other alternatives, supported by experimental data. The information is intended to aid researchers and professionals in the field of drug development in understanding the efficacy and mechanisms of these compounds.

Reproducibility and Efficacy of FPL 14294

FPL 14294 is a potent and intranasally active cholecystokinin-A (CCK-A) receptor agonist.^[1] Preclinical studies in rats have demonstrated its efficacy in reducing food intake. One key study established that **FPL 14294** is significantly more potent than the endogenous cholecystokinin octapeptide (CCK-8) in inhibiting feeding.^[1] While this foundational study provides strong evidence for its anorectic effects, the broader reproducibility of these findings would be strengthened by additional independent investigations. The anorectic activity of **FPL 14294** is mediated by the CCK-A receptor, as its effects are blocked by a specific CCK-A antagonist.^[1]

Comparative Efficacy of Anorectic Agents

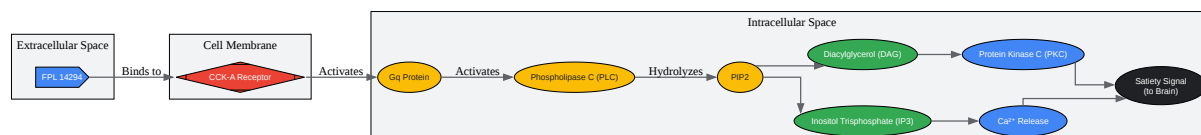
To provide a comprehensive overview, the following table summarizes the quantitative data on the anorectic effects of **FPL 14294** in comparison to other anorectic agents from different pharmacological classes. It is important to note that direct head-to-head comparative studies for all these agents are limited, and the data presented is compiled from various preclinical studies.

Compound	Class	Species	Administration	Dose	Outcome	Reference
FPL 14294	CCK-A Agonist	Rat (fasted)	Intranasal	5 µg/kg	Potent inhibition of 3-hour feeding	[1]
CCK-8	CCK-A Agonist	Rat (fasted)	Intranasal	Up to 500 µg/kg	Inactive in inhibiting 3-hour feeding	[1]
Liraglutide	GLP-1 Agonist	Rat (lean)	Intra-third cerebroventricular	0.26 nmol	50% reduction in food intake	
Exendin-4	GLP-1 Agonist	Rat (lean)	Intra-third cerebroventricular	0.02 nmol	50% reduction in food intake (10-fold more potent than Liraglutide)	
Fenfluramine	Serotonin Releasing Agent	Rat	Intraperitoneal	0.5-1.5 mg/kg	Dose-responsive decrease in deprivation-appropriate responses	
Norfenfluramine	Serotonin Releasing Agent	Rat	Intraperitoneal	0.25-1.0 mg/kg	1.5 times more potent than fenfluramine	

d-Amphetamine	Stimulant	Rat	Intraperitoneal	0.5-1.5 mg/kg	Less potent than fenfluramine
Sertraline	SSRI	Rat (food-deprived)	Intraperitoneal	10 µmol/kg	Decreased milk consumption, shortened meal duration

Signaling Pathways and Mechanisms of Action

The anorectic effect of **FPL 14294** is initiated by its binding to and activation of the CCK-A receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events that ultimately lead to a feeling of satiety. The primary signaling pathway involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events in vagal afferent neurons are crucial for transmitting satiety signals to the brain.



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Caption: CCK-A Receptor Signaling Pathway for Satiety.

Experimental Protocols

The following section details a general experimental protocol for assessing the anorectic effects of a test compound in a rodent model, based on common practices in the field.

Rodent Model for Anorectic Drug Screening

1. Animals:

- Male Sprague-Dawley or Wistar rats are commonly used.
- Animals are typically housed individually to allow for accurate food intake measurement.
- A period of acclimatization to the housing conditions and diet is essential before the experiment.

2. Housing and Diet:

- Animals are maintained on a standard laboratory chow and have free access to water.
- The vivarium should have a controlled light-dark cycle (e.g., 12:12 hours).

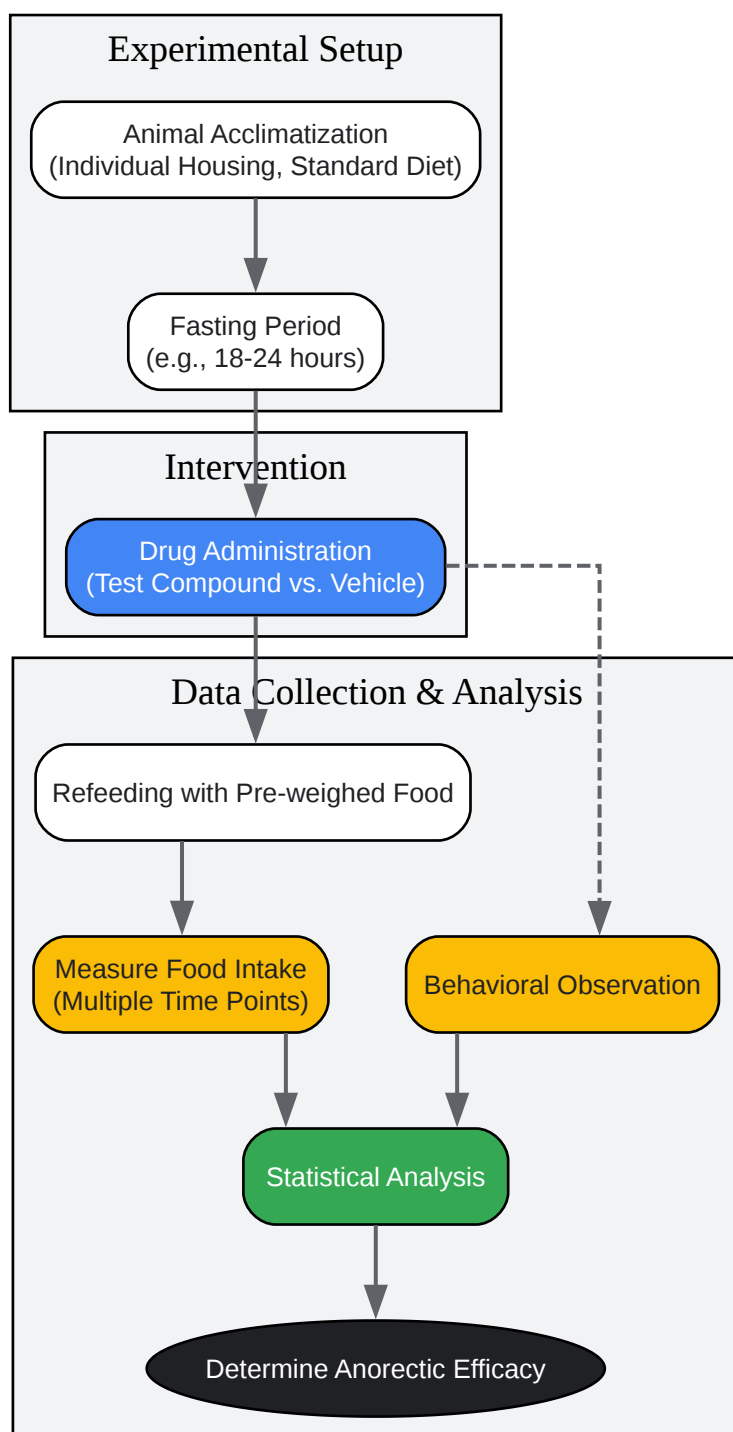
3. Experimental Procedure:

- Fasting: Animals are typically fasted for a period (e.g., 18-24 hours) to ensure robust and consistent food intake upon refeeding.
- Drug Administration: The test compound (e.g., **FPL 14294**) is administered via the desired route (e.g., intranasal, intraperitoneal, oral gavage) at various doses. A vehicle control group is essential.
- Refeeding and Data Collection: Immediately after drug administration, pre-weighed food is provided. Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage should be collected and accounted for.
- Behavioral Observation: Animals should be observed for any signs of toxicity or behavioral changes that could indirectly affect food intake.

4. Data Analysis:

- Food intake is typically expressed as grams consumed or as a percentage of the vehicle-treated control group.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug's effect on food intake at different doses and time points.

Workflow for Anorectic Drug Efficacy Testing



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Caption: Workflow for Anorectic Drug Efficacy Testing.

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References

- 1. FPL 14294: a novel CCK-8 agonist with potent intranasal anorectic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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